molecular formula C9H6BrF3O B15312700 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15312700
M. Wt: 267.04 g/mol
InChI Key: AZZLYRYDJKIBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide or trifluoromethyl sulfonic acid as the source of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized products like carboxylic acids.
  • Reduced products like alcohols.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

  • 1-(3-Bromo-5-methylphenyl)pyrrolidine
  • 1-(3-Bromo-5-methylphenylsulfonyl)piperidine

Comparison: 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H6BrF3O

Molecular Weight

267.04 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6BrF3O/c1-5-2-6(4-7(10)3-5)8(14)9(11,12)13/h2-4H,1H3

InChI Key

AZZLYRYDJKIBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)C(F)(F)F

Origin of Product

United States

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